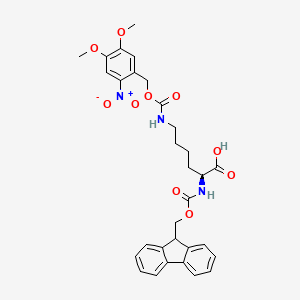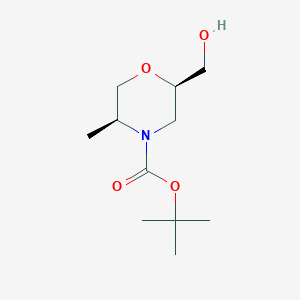
Fmoc-L-Lys(Nvoc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Lys(Nvoc)-OH: is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis. It is a derivative of lysine, an essential amino acid, and is modified with two protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the nitroveratryloxycarbonyl (Nvoc) group. These protecting groups are crucial for preventing unwanted reactions during peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Lys(Nvoc)-OH typically involves the protection of the amino and carboxyl groups of lysine. The Fmoc group is introduced to protect the alpha-amino group, while the Nvoc group is used to protect the epsilon-amino group. The synthesis can be carried out in several steps:
-
Protection of the Alpha-Amino Group:
- Lysine is first reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction results in the formation of Fmoc-Lys-OH.
-
Protection of the Epsilon-Amino Group:
- The Fmoc-Lys-OH is then reacted with nitroveratryloxycarbonyl chloride (Nvoc-Cl) in the presence of a base to protect the epsilon-amino group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-L-Lys(Nvoc)-OH undergoes several types of chemical reactions, including:
-
Deprotection Reactions:
- The Fmoc group can be removed using a base such as piperidine, while the Nvoc group can be removed using ultraviolet light or a reducing agent.
-
Coupling Reactions:
- The deprotected amino groups can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments. Common reagents for these reactions include carbodiimides (e.g., N,N’-diisopropylcarbodiimide) and coupling additives (e.g., hydroxybenzotriazole).
Common Reagents and Conditions:
Deprotection of Fmoc Group: Piperidine in dimethylformamide (DMF).
Deprotection of Nvoc Group: Ultraviolet light or reducing agents such as dithiothreitol.
Coupling Reactions: Carbodiimides and hydroxybenzotriazole in DMF or dichloromethane.
Major Products Formed:
Deprotected Lysine Derivatives: Fmoc-Lys-OH and Lys(Nvoc)-OH.
Peptide Fragments: Formed through coupling reactions with other amino acids.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-L-Lys(Nvoc)-OH is widely used in the synthesis of complex peptides and proteins, allowing for the selective protection and deprotection of amino groups.
Biology:
Protein Engineering: The compound is used in the design and synthesis of modified proteins with specific functional properties.
Medicine:
Drug Development: this compound is employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biomaterials: The compound is used in the development of peptide-based hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Mecanismo De Acción
Molecular Targets and Pathways: The primary function of Fmoc-L-Lys(Nvoc)-OH is to serve as a building block in peptide synthesis. The Fmoc and Nvoc protecting groups prevent unwanted side reactions during the synthesis process. The Fmoc group is removed using a base, exposing the alpha-amino group for coupling reactions. The Nvoc group is removed using ultraviolet light or a reducing agent, exposing the epsilon-amino group for further reactions.
Comparación Con Compuestos Similares
Fmoc-L-Lys(Boc)-OH: Similar to Fmoc-L-Lys(Nvoc)-OH but uses the tert-butyloxycarbonyl (Boc) group for epsilon-amino protection.
Fmoc-L-Lys(Mtt)-OH: Uses the 4-methyltrityl (Mtt) group for epsilon-amino protection.
Uniqueness:
Selective Deprotection: The use of the Nvoc group allows for selective deprotection using ultraviolet light, providing an additional level of control in peptide synthesis.
Photolabile Protection: The Nvoc group is photolabile, making it useful in applications where light-induced deprotection is advantageous.
Propiedades
IUPAC Name |
(2S)-6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O10/c1-41-27-15-19(26(34(39)40)16-28(27)42-2)17-43-30(37)32-14-8-7-13-25(29(35)36)33-31(38)44-18-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,15-16,24-25H,7-8,13-14,17-18H2,1-2H3,(H,32,37)(H,33,38)(H,35,36)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEGMVQGRMCJDM-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B2743147.png)


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol](/img/structure/B2743151.png)
![1-[4-(Butan-2-yloxy)phenyl]piperazine](/img/structure/B2743154.png)


![5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2743160.png)


![1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2743164.png)
![N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline](/img/structure/B2743165.png)
![E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2743168.png)

